molecular formula C11H16N2O3 B14229883 2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide CAS No. 730232-80-1

2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide

Cat. No.: B14229883
CAS No.: 730232-80-1
M. Wt: 224.26 g/mol
InChI Key: CTJQOLHCQVFXSI-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with hydroxyl groups at the 3 and 4 positions, a hydroxy group at the 2 position, and an isopropylethanimidamide group. Its structure suggests potential reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dihydroxyphenyl precursor, which can be synthesized through the hydroxylation of phenyl compounds. The subsequent steps involve the introduction of the hydroxy group at the 2 position and the formation of the isopropylethanimidamide group through amidation reactions. These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives. Substitution reactions can result in the formation of new functionalized compounds with different properties.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the isopropylethanimidamide group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxylation on the phenyl ring.

    Quercetin: A flavonoid with multiple hydroxyl groups and known for its antioxidant properties.

    Catechins: Found in tea, these compounds have similar phenolic structures and biological activities.

Uniqueness

2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological interactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

730232-80-1

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxy-N'-propan-2-ylethanimidamide

InChI

InChI=1S/C11H16N2O3/c1-6(2)13-11(12)10(16)7-3-4-8(14)9(15)5-7/h3-6,10,14-16H,1-2H3,(H2,12,13)

InChI Key

CTJQOLHCQVFXSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C(C1=CC(=C(C=C1)O)O)O)N

Origin of Product

United States

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